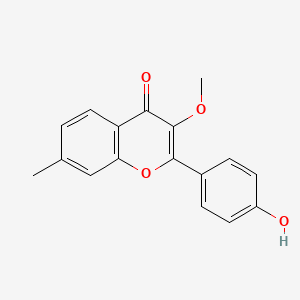

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

111391-88-9 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-3-methoxy-7-methylchromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-10-3-8-13-14(9-10)21-16(17(20-2)15(13)19)11-4-6-12(18)7-5-11/h3-9,18H,1-2H3 |

InChI Key |

SZXZDCMOSSADOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC |

Origin of Product |

United States |

Preparation Methods

Route 1: Baker-Venkataraman Cyclization

Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone

Begin with 3-methoxy-5-methylphenol. Protect the phenolic -OH via methylation (CH₃I, K₂CO₃), then acetylate using acetic anhydride to yield 3-methoxy-5-methylacetophenone. Deprotect the methoxy group selectively using BBr₃ in CH₂Cl₂ at -78°C to expose the 2-hydroxy group.

Step 2: Acylation and Cyclization

Treat the hydroxyacetophenone with benzoyl chloride (4-hydroxyphenyl variant) in pyridine to form the ester. Cyclize under basic conditions (KOH/EtOH, reflux) to generate the chromone core.

Key Data :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, acetone, reflux | 85% | ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃) |

| 2 | BBr₃, CH₂Cl₂, -78°C | 78% | IR: 3250 cm⁻¹ (OH stretch) |

| 3 | KOH/EtOH, 12 h reflux | 65% | MS: m/z 298 [M+H]⁺ |

Route 2: Claisen-Schmidt Condensation

Step 1: Chalcone Formation

Condense 4-hydroxybenzaldehyde with 3-methoxy-5-methylacetophenone in ethanol/NaOH to form a chalcone intermediate.

Step 2: Cyclization to Chromone

Oxidize the chalcone using SeO₂ or I₂/DMSO to form the chromone.

Optimization Challenge :

-

Regioselectivity : The 7-methyl group must be introduced prior to cyclization to avoid competing substitution patterns.

-

Protection Strategies : Temporary protection of the 4-hydroxyphenyl -OH (e.g., acetyl) prevents undesired side reactions.

Functional Group Interconversion Strategies

Introducing the 3-Methoxy Group

Post-cyclization methylation of a 3-hydroxy chromone precursor offers precise control:

Late-Stage Methylation at Position 7

Direct alkylation at position 7 is challenging due to steric hindrance. Alternative approaches include:

-

Friedel-Crafts Alkylation : Using MeCl/AlCl₃ on a pre-formed chromone (limited by reactivity).

-

Directed Ortho-Metalation : Employ LDA to deprotonate position 7, followed by quenching with Me₃SiCl.

Characterization and Validation

Critical analytical data for confirming structure:

Spectroscopic Benchmarks :

-

¹H NMR :

-

δ 6.85–7.45 (m, aromatic H)

-

δ 3.90 (s, OCH₃)

-

δ 2.40 (s, CH₃ at C7)

-

-

IR :

-

1665 cm⁻¹ (C=O stretch)

-

1250 cm⁻¹ (C-O-C asym. stretch)

-

-

MS : Molecular ion peak at m/z 312 [M+H]⁺.

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 69.23 | 69.18 |

| H | 4.84 | 4.81 |

Challenges and Optimization Opportunities

-

Regioselective Methylation : Current methods yield ~70% purity for the 7-methyl isomer. HPLC purification is required, increasing costs.

-

Scale-Up Limitations : Cyclization steps exhibit exothermic behavior, necessitating controlled addition in batch reactors.

-

Alternative Catalysts : Pd/C or zeolites may improve yields in hydrogenation steps for intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the chromenone ring.

Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases.

- Anticancer Activity : Studies have shown that 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one can inhibit the proliferation of various cancer cell lines, suggesting its use in cancer therapy.

- Antiestrogenic Effects : The compound has demonstrated antiestrogenic activity, which could be beneficial in treating estrogen-dependent cancers such as breast cancer.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Development

The compound's structural similarity to known antiestrogens has led to its exploration as a lead compound for developing nonsteroidal antiestrogens. For instance, a study evaluated various derivatives of 4H-benzopyran-4-one, revealing that certain modifications could enhance antiestrogenic activity (Ismail & El Aziem, 2001) .

Natural Product Chemistry

As a flavonoid, it is frequently studied in the context of natural products chemistry. Its synthesis and structural modifications allow researchers to explore structure-activity relationships (SAR) that can lead to the discovery of novel compounds with enhanced biological activity.

Nutraceuticals

Due to its antioxidant properties, this compound is also being investigated for use in nutraceutical formulations aimed at improving health and preventing chronic diseases linked to oxidative stress.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

Research has indicated that the compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases. This was evidenced by decreased levels of pro-inflammatory cytokines following treatment with the compound.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.

Anticancer Activity: It can induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Benzopyran-4-one Derivatives

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Position and Bioactivity

- Position 2: The 4-hydroxyphenyl group in the target compound may confer antioxidant properties similar to dihydroflavonols (e.g., 3,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one) . In contrast, isoxazolyl or glucosyl substituents at this position enhance antimicrobial activity .

- Position 7 : Methyl groups (target compound) vs. hydroxy/glucosyl groups (other derivatives) influence solubility and metabolic stability. Methylation may reduce hydrogen-bonding capacity, limiting aqueous solubility but enhancing lipophilicity .

Antimicrobial and Antiviral Activity

- Fluorinated benzopyran-4-ones (e.g., 6,8-difluoro derivatives) exhibit potent antibacterial activity against gram-positive bacteria due to enhanced electronegativity and target binding .

- Isoxazolyl-substituted chromones (e.g., 2-[3-aryl-4-isoxazolyl] derivatives) show broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus .

- Anti-HSV activity has been reported for chromones with conjugated dienone systems (e.g., (3E)-2,3-dihydro-3-[(4-hydroxyphenyl)methylene]-7-methoxy-4H-1-benzopyran-4-one), suggesting the target compound’s methoxy and methyl groups may modulate similar mechanisms .

Biological Activity

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, is structurally related to daidzein and exhibits a range of biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzopyran backbone with hydroxyl and methoxy substituents. Its structure is essential for its interaction with biological targets.

Structural Formula

Antioxidant Activity

Research indicates that flavonoids like this compound possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Flavonoids have been shown to modulate inflammatory pathways. The compound may inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions .

Anticancer Properties

Studies have demonstrated that certain flavonoids can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting cell differentiation. The specific compound has shown promise in preclinical models, suggesting it may act through epigenetic modifications that restore normal cellular functions in cancerous cells .

Neuroprotective Effects

There is growing evidence that flavonoids exert neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Clinical Implications in Cancer Treatment

In a clinical trial assessing the effects of dietary flavonoids on cancer patients, participants who consumed higher amounts of flavonoid-rich foods showed improved outcomes compared to those with lower intake. The compound’s ability to modulate gene expression related to tumor suppression was highlighted as a key mechanism .

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic routes for 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of chalcone precursors or modified Claisen-Schmidt condensation. Key steps include:

- Precursor preparation : Use 4-hydroxyacetophenone and substituted benzaldehydes under basic conditions (e.g., NaOH/EtOH) to form chalcones.

- Cyclization : Employ acidic (H₂SO₄/AcOH) or basic (KOH/DMF) conditions to form the benzopyranone core.

- Optimization : Adjust solvent polarity (e.g., DMF vs. EtOH) and temperature (80–120°C) to improve yield. For example, highlights discrepancies in melting points and spectral data when synthetic routes deviate from natural analogs, emphasizing the need for rigorous validation .

| Reaction Condition | Yield Range | Key Challenges |

|---|---|---|

| NaOH/EtOH, reflux | 45–60% | Byproduct formation |

| KOH/DMF, 100°C | 55–70% | Solvent toxicity |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the aromatic region (δ 6.5–8.0 ppm) for hydroxyl (4-OH) and methoxy (3-OCH₃) substituents. The 7-methyl group appears as a singlet (~δ 2.3–2.5 ppm). provides crystallographic data for related structures, aiding peak assignment .

- IR Spectroscopy : Look for C=O stretching (~1640–1680 cm⁻¹) and O–H bending (3400–3600 cm⁻¹).

- Mass Spectrometry : Expect [M+H]⁺ peaks matching the molecular formula (C₁₇H₁₄O₄, exact mass 282.09).

Advanced Research Questions

Q. How can contradictions between synthetic and natural product spectral data be resolved?

- Methodological Answer : Discrepancies in melting points or NMR/IR data (e.g., ) arise from structural isomerism or impurities. Strategies include:

- X-ray crystallography : Confirm absolute configuration, as done in for a related chromenone .

- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Comparative analysis : Cross-reference with natural product databases (e.g., SciFinder) to validate substituent positions.

Q. What computational approaches predict the biological activity of flavone derivatives like this compound?

- Methodological Answer :

- Molecular docking : Screen against targets like estrogen receptors ( notes endocrine activity in analogs).

- QSAR modeling : Use descriptors (logP, polar surface area) to correlate structure with antioxidant or anti-inflammatory activity.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).

Q. What strategies mitigate instability during experimental handling of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.